molecular formula C19H23N7O6 B1682766 Tetrahydrofolic acid CAS No. 135-16-0

Tetrahydrofolic acid

Cat. No.: B1682766
CAS No.: 135-16-0
M. Wt: 445.4 g/mol
InChI Key: MSTNYGQPCMXVAQ-KIYNQFGBSA-N
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Mechanism of Action

Target of Action

Tetrahydrofolic acid (THFA), a derivative of folic acid, is a soluble coenzyme that plays a crucial role in many reactions, particularly in the metabolism of amino acids and nucleic acids . It primarily targets several enzymes, including:

Mode of Action

This compound is produced from dihydrofolic acid by dihydrofolate reductase . It is then converted into 5,10-methylenetetrahydrofolate by serine hydroxymethyltransferase . THFA is transported across cells by receptor-mediated endocytosis where it is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate .

Biochemical Pathways

THFA is a key player in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . It serves as a carrier molecule for single-carbon moieties, such as methyl, methylene, methenyl, formyl, or formimino . These single-carbon moieties are crucial in the formation of precursors for DNA synthesis . A shortage in THFA can cause megaloblastic anemia .

Pharmacokinetics

The pharmacokinetics of THFA are closely related to those of folic acid, as THFA is a derivative of folic acid . Folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and THFA . This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, can be disrupted by anti-metabolite therapies such as Methotrexate .

Result of Action

THFA is vital as a coenzyme in reactions involving transfers of single carbon groups . It plays a role in nucleic and amino acid synthesis . As nucleic and amino acid synthesis is affected by a deficiency of THFA, actively dividing and growing cells tend to be the first affected . THFA is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .

Action Environment

The action of THFA can be influenced by various environmental factors. For instance, the reaction of THFA and formaldehyde regulates the stability of THFA . This identifies a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism that has important implications for folate-targeting chemotherapy in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofolic acid can be synthesized by the reduction of folic acid. One method involves the use of potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) in water. The reaction is carried out at an optimum temperature of 30°C for 4 hours, with a catalyst amount of 0.1 grams of lead nitrate and a mole ratio of 4:1 (potassium borohydride to folic acid) . Another method involves catalytic hydrogenation of folic acid using Raney nickel as a catalyst in a continuous flow system, achieving high conversion rates and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of folic acid. This process uses readily available reagents and is cost-effective. The continuous flow technology with Raney nickel as a catalyst is preferred for large-scale production due to its efficiency and high yield .

Biological Activity

Tetrahydrofolic acid (THFA), the active form of folate, plays a critical role in various biological processes, particularly in nucleic acid and amino acid synthesis. This article provides a comprehensive overview of its biological activities, mechanisms of action, and clinical implications, supported by research findings and case studies.

Overview of this compound

Tetrahydrofolate is synthesized from dietary folate and is essential for several biochemical reactions. It serves as a coenzyme in the transfer of one-carbon units, which are vital for the synthesis of nucleotides and amino acids. The primary functions of THFA include:

  • Nucleotide Synthesis : THFA is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.
  • Amino Acid Metabolism : It participates in the interconversion of amino acids, particularly in the conversion of homocysteine to methionine.
  • Methylation Reactions : THFA is involved in methylation processes that regulate gene expression and DNA repair.

THFA functions through various enzymatic pathways:

  • Cofactor Role : It acts as a cofactor for enzymes such as methylenetetrahydrofolate reductase (MTHFR) and methionine synthase (MS), facilitating the transfer of methyl groups necessary for methionine synthesis from homocysteine .
  • Transport Mechanism : THFA is transported into cells via receptor-mediated endocytosis, ensuring its availability for cellular processes .
  • Enzymatic Interconversion : It undergoes transformations into various derivatives (e.g., 5,10-methylene-THF) that are differentially required for nucleotide and amino acid biosynthesis .

Case Studies

  • Pernicious Anemia : A study involving a 4-year-old boy with pernicious anemia demonstrated that treatment with vitamin B12 normalized urinary metabolites derived from THFA after initial deficiency symptoms were observed. This underscores the interrelationship between vitamin B12 and folate metabolism .
  • Pregnancy : Research assessing folic acid supplementation among pregnant women revealed that while awareness was low, those taking supplements showed no significant difference in serum levels of THFA compared to non-supplement users. This indicates potential gaps in dietary intake during pregnancy that could affect fetal development .

Research Findings

  • A study on colorectal adenomas indicated that high levels of unmetabolized folic acid correlated with increased risks of adenoma formation, suggesting that while THFA is beneficial, excessive supplementation may have adverse effects .
  • Another investigation highlighted how tetrahydrofolate levels can influence homocysteine concentrations, which are linked to cardiovascular health and neural tube defects during pregnancy .

Table 1: Functions and Mechanisms of this compound

FunctionMechanism of ActionClinical Relevance
Nucleotide SynthesisActs as a coenzyme in nucleotide biosynthesisEssential for DNA/RNA synthesis
Amino Acid InterconversionFacilitates conversion of homocysteine to methionineImportant for protein synthesis
MethylationInvolved in methylation reactionsRegulates gene expression

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTNYGQPCMXVAQ-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O6
Source PubChem
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DSSTOX Substance ID

DTXSID70897520
Record name Tetrahydrofolic acid
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Molecular Weight

445.4 g/mol
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Tetrahydrofolic acid
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Mechanism of Action

Tetrahydrofolate is transported across cells by receptor-mediated endocytosis where it is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate.
Record name Tetrahydrofolic acid
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CAS No.

135-16-0
Record name Tetrahydrofolic acid
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Record name Tetrahydrofolic acid
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Record name N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid
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Record name TETRAHYDROFOLIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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